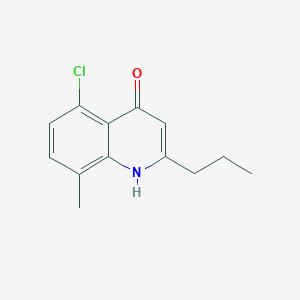
5-Chloro-8-methyl-2-propyl-4-quinolinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-8-methyl-2-propyl-4-quinolinol: is a chemical compound with the molecular formula C13H14ClNO and a molecular weight of 235.71 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research and has applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-8-methyl-2-propyl-4-quinolinol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 8-methylquinoline and propyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to ensure high yield.
Optimization: Reaction conditions such as temperature, pressure, and reaction time are optimized for maximum efficiency.
Purification: The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-8-methyl-2-propyl-4-quinolinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used for substitution reactions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
5-Chloro-8-methyl-2-propyl-4-quinolinol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Medicine: Research on its potential therapeutic effects, including antimicrobial and anticancer properties, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-8-methyl-2-propyl-4-quinolinol involves:
Molecular Targets: The compound interacts with specific enzymes and proteins, inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methyl-8-quinolinol: Similar structure but with a different alkyl group.
8-Chloro-2-methyl-4-quinolinol: Another derivative with a chlorine atom at a different position
Uniqueness
5-Chloro-8-methyl-2-propyl-4-quinolinol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl group at the 2nd position and chlorine atom at the 5th position make it a valuable compound for various research applications .
Biological Activity
5-Chloro-8-methyl-2-propyl-4-quinolinol is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to the quinoline family, characterized by a bicyclic structure that includes a nitrogen atom. The presence of substituents such as chlorine and methyl groups enhances its biological activity. The compound's molecular formula is C12H12ClN with a molecular weight of approximately 219.68 g/mol.
The biological activity of this compound is attributed to several mechanisms:
- Antimicrobial Activity : The compound exhibits significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria. It disrupts bacterial cell wall synthesis and interferes with nucleic acid metabolism, leading to cell death.
- Anticancer Properties : Research indicates that this quinoline derivative can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. It may also modulate signaling pathways involved in cell survival and proliferation.
- Antifungal Activity : The compound has shown efficacy against pathogenic fungi, making it a potential candidate for treating fungal infections.
Biological Activity Data
| Activity Type | Pathogen/Cell Line | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 22 | 1 × 10^-4 |
| Antibacterial | Escherichia coli | 20 | 1 × 10^-5 |
| Antifungal | Candida albicans | 19 | 0.6 - 6.3 |
| Anticancer | HeLa cells | N/A | N/A |
Case Studies
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited potent antibacterial activity against Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones comparable to standard antibiotics . The MIC values indicated strong bactericidal effects, particularly against resistant strains.
- Anticancer Potential : In vitro studies on various cancer cell lines revealed that the compound induced apoptosis without significant cytotoxicity to normal cells at therapeutic concentrations . This selectivity highlights its potential as an anticancer agent.
- Fungal Inhibition : The compound was tested against Microsporum gypseum and demonstrated significant antifungal activity, suggesting its application in treating dermatophyte infections .
Properties
CAS No. |
1070880-11-3 |
|---|---|
Molecular Formula |
C13H14ClNO |
Molecular Weight |
235.71 g/mol |
IUPAC Name |
5-chloro-8-methyl-2-propyl-1H-quinolin-4-one |
InChI |
InChI=1S/C13H14ClNO/c1-3-4-9-7-11(16)12-10(14)6-5-8(2)13(12)15-9/h5-7H,3-4H2,1-2H3,(H,15,16) |
InChI Key |
GXEJWQDLCZMKBN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)C2=C(C=CC(=C2N1)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















